N4-Methylpyridine-2,4-diamine
Overview
Description
“N4-Methylpyridine-2,4-diamine” is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol .
Synthesis Analysis
The synthesis of “N4-Methylpyridine-2,4-diamine” involves a reaction with toluene-4-sulfonic acid in acetone under an inert atmosphere . The mixture is stirred at 25°C for 30 minutes and then allowed to reflux for another 16 hours .Molecular Structure Analysis
The InChI code for “N4-Methylpyridine-2,4-diamine” is1S/C7H11N3.ClH/c1-10(2)6-3-4-9-7(8)5-6;/h3-5H,1-2H3,(H2,8,9);1H
. This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis
“N4-Methylpyridine-2,4-diamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Crystal Structure Analysis : A study by Stöger et al. (2014) investigated the crystal structure of a compound related to N4-Methylpyridine-2,4-diamine, revealing insights into molecular geometry and intermolecular interactions, which are vital for understanding the material's properties and potential applications in fields like material science and nanotechnology (Stöger et al., 2014).
Synthesis of DNA Interacting Agents : Moloney et al. (2001) explored methods for synthesizing DNA bis-intercalating agents using derivatives of N4-Methylpyridine-2,4-diamine. Such compounds are significant in the development of novel pharmaceuticals and therapeutic agents (Moloney et al., 2001).
Dyeing and Pigment Applications : Research by Malik et al. (2018) on N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, related to N4-Methylpyridine-2,4-diamine, demonstrated applications in the development of acid dyes for textiles, highlighting the compound's utility in industrial applications (Malik et al., 2018).
Development of Metal-Organic Frameworks : A study by Hfidhi et al. (2021) utilized 4-aminopyridine, a compound related to N4-Methylpyridine-2,4-diamine, for synthesizing metal-organic sulfate salts. These compounds have potential applications in catalysis, gas storage, and separation technologies (Hfidhi et al., 2021).
Synthesis of Anticancer Agents : Lo et al. (2015) explored the use of a compound related to N4-Methylpyridine-2,4-diamine in synthesizing a diplatinum(II) complex with potential applications in anticancer therapy (Lo et al., 2015).
Pharmaceutical Applications : Jiang et al. (2017) synthesized and evaluated N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives as potential antibacterial agents, demonstrating the compound's relevance in developing new antibiotics (Jiang et al., 2017).
Material Science and Organic Electronics : Li et al. (2013) synthesized stable bis(diarylamino)biphenyl derivatives related to N4-Methylpyridine-2,4-diamine, showing promise as hole-transporting materials in organic light-emitting devices (OLEDs) (Li et al., 2013).
properties
IUPAC Name |
4-N-methylpyridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBWXOMZUGNOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Methylpyridine-2,4-diamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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